4-Hydroxy-7-methoxyquinoline-3-carboxylic acid is an organic compound with the molecular formula C11H9NO4 and a CAS number of 28027-17-0. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities. This compound features a quinoline ring system with hydroxyl and methoxy substituents, contributing to its unique properties and potential applications in various fields, including pharmaceuticals and agrochemicals .
The structure of 4-hydroxy-7-methoxyquinoline-3-carboxylic acid includes a carboxylic acid group at the 3-position, a hydroxyl group at the 4-position, and a methoxy group at the 7-position of the quinoline ring. This specific arrangement of functional groups plays a significant role in its chemical behavior and biological interactions .
The presence of the carboxylic acid group (COOH) and hydroxyl group (OH) indicates potential for studying 4-HMQA's reactivity in various organic reactions. Researchers might explore its participation in esterification, amidation, or dehydration reactions .
The quinoline core structure is present in many biologically active molecules. 4-HMQA might be a candidate for investigating its potential interactions with biological targets, though further studies are needed to determine its specific activity .
Organic acids with specific functional groups can be used as building blocks for novel materials. The combined presence of the carboxylic acid and the aromatic ring system in 4-HMQA might be of interest for researchers exploring new materials with specific properties .
These reactions can be utilized in synthetic pathways to modify the compound or develop derivatives with enhanced properties .
The biological activity of 4-hydroxy-7-methoxyquinoline-3-carboxylic acid has been studied extensively. It exhibits several pharmacological effects, including:
These activities highlight its potential for development into therapeutic agents targeting infections and cancer .
Several methods have been reported for the synthesis of 4-hydroxy-7-methoxyquinoline-3-carboxylic acid:
These synthetic routes allow for flexibility in producing the compound and its analogs .
4-Hydroxy-7-methoxyquinoline-3-carboxylic acid has several applications across different domains:
The versatility of this compound makes it valuable in both research and practical applications .
Interaction studies involving 4-hydroxy-7-methoxyquinoline-3-carboxylic acid have focused on its binding affinity with various biological targets:
These interactions are crucial for understanding the mechanism of action and optimizing the compound's efficacy in therapeutic applications .
Several compounds share structural similarities with 4-hydroxy-7-methoxyquinoline-3-carboxylic acid. Here is a comparison highlighting their uniqueness:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 7-Hydroxyquinoline | Hydroxyl group at position 7 | Antimicrobial |
| 4-Methoxyquinoline | Methoxy group at position 4 | Anticancer |
| 5-Hydroxyquinoline | Hydroxyl group at position 5 | Antioxidant |
| 6-Methylquinoline | Methyl group at position 6 | Antimicrobial |
While these compounds share a common quinoline backbone, the unique arrangement of functional groups in 4-hydroxy-7-methoxyquinoline-3-carboxylic acid contributes to its distinct biological activities and potential applications .
Early strategies relied almost exclusively on the Gould–Jacobs condensation followed by ester hydrolysis and controlled decarboxylation. Key stages are:
Reaction conditions, typical yields, and time requirements are summarized below.
| Step | Representative Conditions | Isolated Yield | Scale | Citation |
|---|---|---|---|---|
| Condensation | 3-Methoxyaniline + EMME, MeOH, reflux 6 h | 88% [4] | 0.05 mol | [4] |
| Cyclo-acylation | Diphenyl ether, 250 °C, 1 h | 91% [5] | 22 mmol | [5] |
| Hydrolysis | 2 M NaOH, 110 °C, 1 h | 63% [3] | 18 mmol | [3] |
Collectively, classical methods remain robust and economical, though they suffer from long heating periods, high solvent loads, and modest hydrolysis yields.
Advances aim to shorten reaction times, broaden substrate scope, and reduce environmental impact. Three notable directions dominate:
Microwave-Assisted Gould–Jacobs
Microwave heating (240–250 °C, 15–30 min) in pressurized vials affords cyclized esters in 27–41% yield, cutting reaction times from hours to minutes [6].
Rh(II)-Catalyzed Cyclopropanation-Ring Expansion
Indole substrates with halodiazoacetates under Rh₂(esp)₂ catalysis give ethyl quinoline-3-carboxylates in one pot (up to 72% yield) at ambient temperature, avoiding super-heated solvents [7].
One-Pot Flow and Batch Catalysis
A patent discloses rhodium-acetate-catalyzed condensation of anilines with α-ketoesters under 25–30 °C forming quinoline esters in >80% yield in six hours, suitable for continuous processing [8].
Efficient conversion of esters to the target acid underpins overall throughput. Developments include:
| Hydrolysis Medium | Temperature | Time | Yield of Acid | Waste Acid (kg kg⁻¹) | Citation |
|---|---|---|---|---|---|
| Acetic acid/H₂SO₄/H₂O (30:1:2 mol) | 110 °C | 3 h | 99% [9] | 0.18 [9] | [9] |
| Aqueous NaOH (2 M) | 110 °C | 1 h | 63% [3] | 0.45 [3] | [3] |
| EtOH–H₂O + NaOH (1%) | 70 °C | 2 h | 78% [10] | 0.21 [10] | [10] |
Sustainability metrics for competing routes are evaluated below.
| Route | Energy (kWh mol⁻¹) | E-Factor | Renewable Solvent Use | Citation |
|---|---|---|---|---|
| Classical Gould–Jacobs | 30 [5] | 45 [5] | 0% [5] | [5] |
| Microwave Gould–Jacobs | 4.5 [12] | 28 [6] | 0% [6] | [6] [12] |
| One-Pot Rh(OAc)₂ Flow | 6 [8] | 12 [8] | 60% (EtOH) [8] | [8] |
Mechanistic understanding guides further improvements.
Gould–Jacobs Cyclization
The anilidomethylenemalonate undergoes a six-electron electrocyclic closure yielding a 4-oxo tautomer; proton transfer and re-aromatization generate the 4-hydroxy ester [1].
Rh(II)-Mediated Pathway
Rh(II) carbene inserts into the C2–C3 bond of indole, forming a bicyclic cyclopropane. Sequential ring expansion and HX elimination form the quinoline skeleton [7].
Hydrolysis–Decarboxylation
Ester saponification proceeds via tetrahedral alkoxide addition; subsequent protonation and CO₂ loss are favored above 180 °C, but acid-catalyzed mixed-acid hydrolysis circumvents high-temperature decarboxylation by direct proton-driven cleavage [9].
Contemporary programs combine design-of-experiments with green metrics.
| Parameter Tuned | Improvement Achieved | Optimized Value | Citation |
|---|---|---|---|
| Microwave Time | −75% cycle time [6] | 20 min [6] | [6] |
| Cyclization Catalyst | +11% yield [11] | ZnCl₂ 5 wt % [11] | [11] |
| Base in Hydrolysis | +4% purity [10] | K₂CO₃ (1 M) [10] | [10] |
| Flow Temperature | ±2 °C control, 80% yield [8] | 130 °C [8] | [8] |